For Researchers, Scientists, and Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to 2,4-Dibromo-3,3,4,4-tetrafluorobut-1-ene
Disclaimer: Limited experimental data is publicly available for 2,4-Dibromo-3,3,4,4-tetrafluorobut-1-ene. This guide compiles available data and provides theoretical insights based on the chemical properties of analogous compounds.
Chemical Identity and Physical Properties
2,4-Dibromo-3,3,4,4-tetrafluorobut-1-ene is a halogenated alkene with the chemical formula C₄H₂Br₂F₄.[1] Its structure features a terminal double bond, two bromine atoms at positions 2 and 4, and four fluorine atoms at positions 3 and 4.
Table 1: Physical and Chemical Properties
| Property | Value | Source |
| CAS Number | 161958-58-3 | [2][3][4] |
| Molecular Formula | C₄H₂Br₂F₄ | [1] |
| IUPAC Name | 2,4-dibromo-3,3,4,4-tetrafluorobut-1-ene | [1] |
| Synonyms | 2,4-dibromo-3,3,4,4-tetrafluoro-but-1-ene | [1] |
| Melting Point | 8 - 11 °C | [5] |
| Boiling Point | 131 - 132 °C | [5] |
| Density | 2.18 g/mL at 25 °C | [5] |
Synthesis and Experimental Protocols
Proposed Synthesis Pathway:
A logical precursor would be 1,1,2,2-tetrafluorobut-3-en-1-ide, which could undergo a two-step reaction involving bromination and subsequent dehydrobromination. However, a more direct approach would be the radical-initiated allylic bromination of a fluorinated butene.
Caption: Proposed synthesis of 2,4-Dibromo-3,3,4,4-tetrafluorobut-1-ene.
General Experimental Protocol (Hypothetical):
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Reaction Setup: A solution of 3,3,4,4-tetrafluorobut-1-ene in a suitable solvent (e.g., carbon tetrachloride) would be placed in a reaction vessel equipped with a reflux condenser, a dropping funnel, and a light source (if photochemically initiated).
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Initiation: A radical initiator, such as azobisisobutyronitrile (AIBN), and N-bromosuccinimide (NBS) would be added to the solution.
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Reaction: The mixture would be heated to reflux and/or irradiated with UV light to initiate the reaction. The bromine source (NBS) would provide a low concentration of bromine radicals to favor allylic substitution over addition to the double bond.
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Workup: After the reaction is complete (monitored by GC-MS or TLC), the reaction mixture would be cooled, filtered to remove succinimide, and washed with an aqueous solution of sodium thiosulfate to quench any remaining bromine.
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Purification: The organic layer would be separated, dried over an anhydrous drying agent (e.g., MgSO₄), and the solvent removed under reduced pressure. The crude product would then be purified by distillation or column chromatography.
Chemical Reactivity and Potential Applications
The reactivity of 2,4-Dibromo-3,3,4,4-tetrafluorobut-1-ene is dictated by the presence of the alkene functional group and the two bromine atoms, one of which is at an allylic position.
Key Reactive Sites:
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Allylic Bromine (C-4): The bromine atom at the C-4 position is allylic and is expected to be susceptible to nucleophilic substitution reactions (Sₙ1 or Sₙ2). The presence of the electron-withdrawing fluorine atoms on the same carbon could influence the reaction mechanism.
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Vinylic Bromine (C-2): The bromine atom at the C-2 position is vinylic and is generally less reactive towards nucleophilic substitution under standard conditions.
-
Double Bond (C-1/C-2): The carbon-carbon double bond can undergo electrophilic addition reactions, although the presence of the electronegative fluorine and bromine atoms may deactivate the double bond towards some electrophiles.
Caption: Potential reactivity of 2,4-Dibromo-3,3,4,4-tetrafluorobut-1-ene.
Potential Applications:
Given its structure, this compound could serve as a versatile building block in organic synthesis, particularly for the introduction of fluorinated moieties. Potential applications could be in the synthesis of:
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Fluorinated polymers
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Agrochemicals
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Pharmaceutical intermediates
Spectroscopic Data
Detailed spectroscopic data (NMR, IR, Mass Spectrometry) for 2,4-Dibromo-3,3,4,4-tetrafluorobut-1-ene is not available in the public domain. However, theoretical chemical shifts and fragmentation patterns can be predicted based on the structure.
Table 2: Predicted Spectroscopic Features
| Technique | Predicted Features |
| ¹H NMR | Signals corresponding to the two vinylic protons would be expected. The chemical shifts and coupling constants would be influenced by the adjacent bromine and the through-space effects of the fluorine atoms. |
| ¹³C NMR | Four distinct signals for the four carbon atoms are expected. The chemical shifts would be significantly influenced by the attached halogens. |
| ¹⁹F NMR | Signals for the two -CF₂- groups would be present. The chemical shifts would be indicative of their electronic environment. |
| Mass Spec | The mass spectrum would show a complex isotopic pattern for the molecular ion due to the presence of two bromine atoms (⁷⁹Br and ⁸¹Br). Fragmentation would likely involve the loss of bromine and smaller fluorinated fragments. |
Safety and Handling
Hazard Identification: [6]
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Skin Irritation: Causes skin irritation (Category 2).[6]
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Eye Irritation: Causes serious eye irritation (Category 2A).[6]
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Respiratory Irritation: May cause respiratory irritation (Category 3).[6]
Table 3: GHS Hazard and Precautionary Statements
| Statement Type | Code | Description |
| Hazard | H315 | Causes skin irritation.[6] |
| H319 | Causes serious eye irritation.[6] | |
| H335 | May cause respiratory irritation.[6] | |
| Precautionary | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[6] | |
| P302+P352 | IF ON SKIN: Wash with plenty of soap and water.[6] | |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6] | |
| P403+P233 | Store in a well-ventilated place. Keep container tightly closed.[6] | |
| P501 | Dispose of contents/container to an approved waste disposal plant.[6] |
Handling Recommendations:
-
Use in a well-ventilated area, preferably in a fume hood.
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Avoid contact with skin, eyes, and clothing.
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.[6]
Caption: General experimental workflow for handling and using the compound.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. (E,Z)-1,1,1,4,4,4-Hexafluorobut-2-enes: hydrofluoroolefins halogenation/dehydrohalogenation cascade to reach new fluorinated allene - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ssgopalganj.in [ssgopalganj.in]
- 4. Allylic Substitution Reaction: Mechanism, Examples & Tips [vedantu.com]
- 5. Precise and selective asymmetric synthesis of fluorinated compounds via enzymatic approach [the-innovation.org]
- 6. researchgate.net [researchgate.net]
